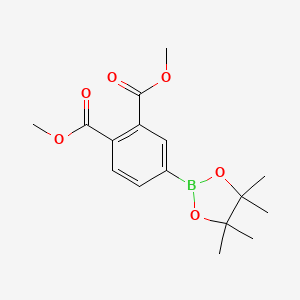

1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate

Description

1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate (CAS: 2157414-14-5) is a boronic ester derivative featuring a phthalate core substituted with methyl ester groups at the 1- and 2-positions and a tetramethyl-1,3,2-dioxaborolane moiety at the 4-position. Its molecular formula is C₁₆H₂₁BO₆, with a molecular weight of 320.145 g/mol and a purity of 97% . Boronic esters like this compound are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in organic synthesis, pharmaceutical intermediates, and materials science . The phthalate backbone provides rigidity and planar aromaticity, while the methyl esters and dioxaborolane group modulate electronic and steric properties, influencing reactivity and stability.

Properties

IUPAC Name |

dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)10-7-8-11(13(18)20-5)12(9-10)14(19)21-6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDRAXBPIRSRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901334437 | |

| Record name | Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2157414-14-5 | |

| Record name | Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate typically involves the reaction of phthalic anhydride with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Substitution: It can participate in substitution reactions where the dioxaborolane group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce various boron-containing derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its boron-containing structure allows for:

- Cross-Coupling Reactions: It can participate in Suzuki coupling reactions to form carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

Material Science

The incorporation of this compound into polymer matrices can enhance material properties:

- Polymer Modification: Used as a plasticizer or modifier in polymer formulations to improve flexibility and thermal stability.

Pharmaceutical Development

Due to its unique chemical structure, it is explored for:

- Drug Delivery Systems: The boron moiety can facilitate drug conjugation and release mechanisms.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of 1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate in Suzuki-Miyaura reactions. The results indicated high yields of biaryl compounds when reacted with various aryl halides under palladium catalysis. This showcases its utility in synthesizing pharmaceutical intermediates.

Case Study 2: Polymer Applications

Research involving the incorporation of this compound into polyvinyl chloride (PVC) demonstrated improved mechanical properties and thermal stability. The modified PVC exhibited enhanced flexibility and resistance to thermal degradation compared to unmodified samples.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate involves its ability to form stable complexes with various molecules. The dioxaborolane group can interact with nucleophiles, leading to the formation of boron-containing compounds. These interactions are crucial for its applications in synthesis and drug development.

Comparison with Similar Compounds

1-tert-Butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate

- Structure : Replaces the phthalate benzene ring with a pyrrole heterocycle and introduces a bulky tert-butyl group.

- The tert-butyl group enhances steric hindrance, which may reduce reaction rates in cross-coupling compared to the less hindered methyl esters in the target compound .

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1175273-55-8)

- Structure : Pyrazole ring with a methyl substituent and a boronate group.

- Impact : The pyrazole’s electron-rich nitrogen atoms increase Lewis basicity, improving coordination with palladium catalysts. However, the absence of ester groups reduces solubility in polar solvents compared to the target phthalate derivative .

Aromatic Boronates with Functional Group Variations

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 171364-82-2)

- Structure : Benzene ring with a nitrile substituent adjacent to the boronate.

- Impact : The electron-withdrawing nitrile group increases the boronate’s electrophilicity, accelerating transmetallation in Suzuki reactions. However, this may reduce stability under basic conditions compared to the electron-donating methyl esters in the target compound .

1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine (CAS: 2096998-67-1)

- Structure: Benzene ring with amino and isopropyl groups.

- Impact: The amino groups enhance solubility in aqueous media and enable hydrogen bonding, which is absent in the ester-rich target compound.

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Compounds

Reactivity in Cross-Coupling Reactions

- The target compound’s methyl esters provide electron-donating effects, stabilizing the boronate and moderating transmetallation rates. In contrast, nitrile-substituted boronates (e.g., ) exhibit faster reactivity but lower stability .

- Bulky substituents (e.g., tert-butyl in ) reduce catalytic efficiency due to steric hindrance, whereas pyrazole-based derivatives () benefit from nitrogen-mediated metal coordination .

Industrial and Pharmaceutical Relevance

- Pharmaceuticals : Boronates in and are intermediates in kinase inhibitors and protease inhibitors. The target’s phthalate core may serve as a scaffold for prodrugs due to ester hydrolyzability .

- Materials Science : The rigidity of the phthalate ring could enhance thermal stability in polymers compared to flexible aliphatic boronates .

Biological Activity

1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate, with CAS number 2157414-14-5, is a compound that has garnered interest in various fields including medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₁BO₆

- Molecular Weight : 320.15 g/mol

- Structure : The compound features a phthalate core with a boron-containing dioxaborolane moiety that may contribute to its reactivity and biological interactions.

The biological activity of 1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate is primarily attributed to its ability to interact with biological molecules through boron-mediated mechanisms. Boron compounds are known for their role in various biochemical processes, including enzyme inhibition and modulation of signaling pathways.

- Enzyme Inhibition : Boron-containing compounds can act as inhibitors for certain enzymes by forming stable complexes with active site residues. This inhibition can affect metabolic pathways that are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Modulation : Research indicates that boronates can interact with hydrogen peroxide (H₂O₂), a reactive oxygen species implicated in oxidative stress and various diseases. The ability of this compound to modulate ROS levels could be significant in cancer therapy and neuroprotection .

Pharmacological Studies

Recent studies have highlighted the potential of similar boron-based compounds in cancer treatment. For instance, derivatives of boronates have shown selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is often due to the differential uptake mechanisms employed by cancerous tissues .

Case Study 1: Cancer Cell Inhibition

In a study examining the effects of related boron-containing compounds on cancer cell lines, it was found that certain derivatives exhibited potent growth inhibition at concentrations as low as 10 µM. These compounds were shown to induce apoptosis in tumor cells while having minimal effects on non-tumorigenic cells .

Case Study 2: ROS Activation

Another investigation focused on the interaction between boronate esters and H₂O₂. It was demonstrated that these compounds could facilitate the conversion of aryl boronates to phenols in the presence of H₂O₂, potentially leading to the development of therapeutic agents that exploit oxidative stress pathways in cancer cells .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 2157414-14-5 |

| Molecular Formula | C₁₆H₂₁BO₆ |

| Molecular Weight | 320.15 g/mol |

| Biological Activity | Enzyme inhibition, ROS modulation |

| Potential Applications | Cancer therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.